methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylatedihydrochloride
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Overview
Description
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylatedihydrochloride is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylatedihydrochloride typically involves multiple steps. One common method starts with the preparation of azetidine derivatives through aza-Michael addition reactions. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the triazole ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate purification steps such as crystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylatedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylatedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving azetidine and triazole rings.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylatedihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound also contains an azetidine ring and is used in similar applications.
(Azetidin-3-yl)acetic acid: This compound is a structural analogue of 4-aminobutanoic acid (GABA) and is used in pharmaceutical research.
Uniqueness
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylatedihydrochloride is unique due to the combination of azetidine and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound in various research fields.
Properties
IUPAC Name |
methyl 1-(azetidin-3-yl)-1,2,4-triazole-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.2ClH/c1-13-7(12)6-9-4-11(10-6)5-2-8-3-5;;/h4-5,8H,2-3H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWDPFFIHUXWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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